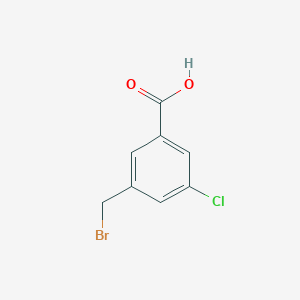
3-(Bromomethyl)-5-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-5-chlorobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromomethyl group at the third position and a chlorine atom at the fifth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-chlorobenzoic acid typically involves the bromination of 5-chlorobenzoic acid. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in a solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromomethyl group in 3-(Bromomethyl)-5-chlorobenzoic acid can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted products.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, where the bromomethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substituted benzoic acids or benzoates depending on the nucleophile used.
- Carboxylic acids from oxidation reactions.
- Methyl-substituted benzoic acids from reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Bromomethyl)-5-chlorobenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules through substitution and coupling reactions.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential to form bioactive molecules. It can be used to synthesize pharmaceutical candidates that may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-5-chlorobenzoic acid depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid group through the transfer of electrons to the oxidizing agent. In reduction reactions, the bromomethyl group is reduced to a methyl group by gaining electrons from the reducing agent.
Comparación Con Compuestos Similares
3-(Bromomethyl)benzoic acid: Lacks the chlorine atom at the fifth position.
5-Chlorobenzoic acid: Lacks the bromomethyl group at the third position.
3-(Chloromethyl)-5-bromobenzoic acid: Has the positions of the bromine and chlorine atoms swapped.
Uniqueness: 3-(Bromomethyl)-5-chlorobenzoic acid is unique due to the presence of both bromomethyl and chlorine substituents on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and the potential to form a wide range of derivatives through various chemical reactions.
Propiedades
Número CAS |
1379355-24-4 |
|---|---|
Fórmula molecular |
C8H6BrClO2 |
Peso molecular |
249.49 g/mol |
Nombre IUPAC |
3-(bromomethyl)-5-chlorobenzoic acid |
InChI |
InChI=1S/C8H6BrClO2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3H,4H2,(H,11,12) |
Clave InChI |
RJGYCLKQGNBXPY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)O)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


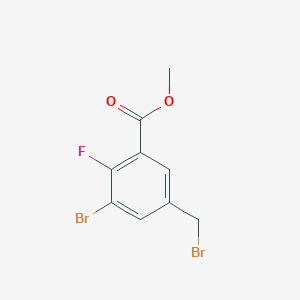
![2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13643835.png)
![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B13643838.png)
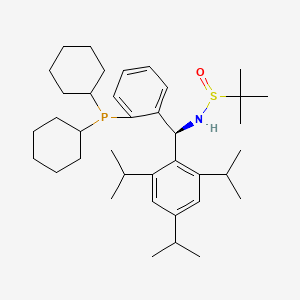
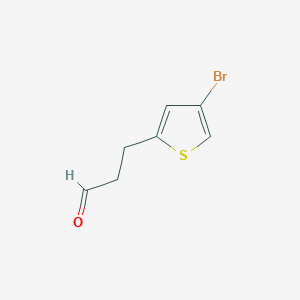
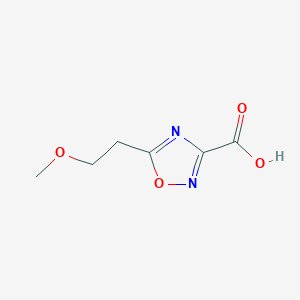
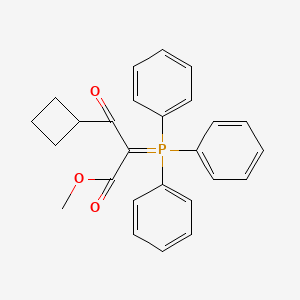
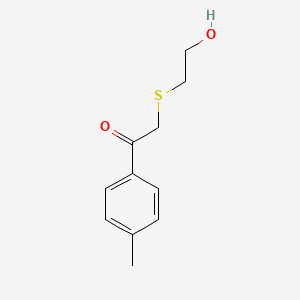




![2-[2-(2-phenylphenyl)phenyl]aniline](/img/structure/B13643910.png)

